molecular formula C7H7NO3 B363926 3-Methyl-4-nitrophenol CAS No. 2581-34-2

3-Methyl-4-nitrophenol

Cat. No.: B363926
CAS No.: 2581-34-2
M. Wt: 153.14g/mol
InChI Key: PIIZYNQECPTVEO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyl-4-nitrophenol can be synthesized through the nitration of m-cresol. The process involves the following steps :

    Nitrosation: m-Cresol is reacted with 15% hydrochloric acid, sodium nitrite, and sodium hydroxide at a temperature of 0±3°C to form a nitroso compound.

    Oxidation: The nitroso compound is then oxidized using 38% nitric acid at 40±2°C to yield this compound. The overall yield of this process is approximately 87%.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity .

Chemical Reactions Analysis

3-Methyl-4-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Nitric acid is commonly used as an oxidizing agent.

    Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: Various electrophiles can be used depending on the desired substitution product.

Major Products:

Comparison with Similar Compounds

3-Methyl-4-nitrophenol is similar to other nitrophenols such as:

  • 4-Nitro-m-cresol
  • 5-Hydroxy-2-nitrotoluene
  • 2-Chloro-4-nitrophenol

Uniqueness:

Properties

IUPAC Name

3-methyl-4-nitrophenol
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InChI

InChI=1S/C7H7NO3/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIIZYNQECPTVEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
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Description Data deposited in or computed by PubChem

Related CAS

2666-76-4 (hydrochloride salt)
Record name 4-Nitro-3-cresol
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DSSTOX Substance ID

DTXSID2062535
Record name 4-Nitro-3-methylphenol
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Molecular Weight

153.14 g/mol
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Physical Description

Dark yellow powder; [Sigma-Aldrich MSDS]
Record name 3-Methyl-4-nitrophenol
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Vapor Pressure

0.000632 [mmHg]
Record name 3-Methyl-4-nitrophenol
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CAS No.

2581-34-2
Record name 3-Methyl-4-nitrophenol
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Record name 4-Nitro-3-cresol
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Record name 3-Methyl-4-nitrophenol
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Record name Phenol, 3-methyl-4-nitro-
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Record name 4-Nitro-3-methylphenol
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Record name 4-nitro-m-cresol
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Record name 3-METHYL-4-NITROPHENOL
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Synthesis routes and methods

Procedure details

A reaction apparatus with a stirrer was charged with 84 ml of 99% nitric acid and 540 ml water, and the mixture was cooled to 0° C. Thereafter, at one and the same time, 54 g of m-cresol and 53 g of liquid N2O3 were added. The temperature was kept through cooling the whole time below 5° C. After the addition of m-cresol and N2O3 had been completed, the stirring was continued for 1 hour, the temperature then being kept at approx. 0° C. Thereafter the temperature was allowed to rise to approx. 30° C., and at that temperature the stirring was continued for 2 hours. The reaction mixture was thereafter cooled to 0° C. and a solid product was then precipitated. This solid product was then filtered off, washed with water and dried. In this way, 70 g of raw p-nitro-m-cresol with a melting point of 118°-122° C. was obtained.
Quantity
84 mL
Type
reactant
Reaction Step One
Name
Quantity
540 mL
Type
solvent
Reaction Step One
Quantity
54 g
Type
reactant
Reaction Step Two
[Compound]
Name
liquid
Quantity
53 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main toxicological concerns associated with 3-Methyl-4-nitrophenol?

A1: PNMC exhibits endocrine-disrupting effects [ [] ], impacting both male and female reproductive systems. In males, it can lead to testicular atrophy [ [], [] ] and decreased testosterone production [ [], [] ]. In females, it can affect egg-laying rates [ [], [] ] and disrupt the development of reproductive organs [ [] ]. Studies also highlight its potential to induce oxidative stress in various tissues [ [], [] ].

Q2: How does PNMC affect testosterone production?

A2: PNMC appears to act on multiple levels. It can directly inhibit testosterone production by Leydig cells in the testes [ [] ], possibly by interfering with enzymatic pathways. Additionally, it can disrupt the hypothalamic-pituitary-gonadal axis, leading to decreased luteinizing hormone (LH) secretion, which in turn reduces testosterone production [ [], [] ].

Q3: Does PNMC have any direct effects on the adrenal glands?

A3: Yes, research suggests PNMC can directly inhibit corticosterone and progesterone production by adrenal cells, even in the presence of adrenocorticotropic hormone (ACTH) stimulation [ [] ].

Q4: Is there evidence of PNMC causing cell death?

A4: Yes, PNMC has been shown to induce apoptosis in different cell types. In rat testes, PNMC exposure led to increased expression of the pro-apoptotic protein Bax and decreased expression of the anti-apoptotic protein Bcl-XL, ultimately contributing to germ cell apoptosis [ [] ].

Q5: How is this compound introduced into the environment?

A5: The primary sources are the degradation of the insecticide fenitrothion [ [], [], [], [] ] and emissions from diesel engines [ [], [] ].

Q6: How is this compound degraded?

A6: While some bacteria can utilize this compound as a sole carbon source [ [], [], [] ], complete degradation can be challenging. Biodegradation often leads to the accumulation of metabolites like methylhydroquinone [ [] ]. Understanding the enzymes and pathways involved in its breakdown is crucial for effective bioremediation [ [] ].

Q7: What are the common methods used to detect and quantify PNMC in various matrices?

A7: Several analytical techniques have been employed, including:

  • HPLC (High-Performance Liquid Chromatography): Often coupled with UV detection [ [] ] or electrochemical detection [ [] ]. This method is suitable for analyzing PNMC in urine, water, and other biological samples.
  • GC-MS (Gas Chromatography-Mass Spectrometry): Provides high sensitivity and selectivity for PNMC analysis in various matrices, including wheat [ [] ], biological fluids [ [] ], and environmental samples [ [] ].
  • ELISA (Enzyme-Linked Immunosorbent Assay): Offers a rapid and sensitive approach for PNMC detection in water samples, eliminating the need for extensive extraction and cleanup steps [ [] ].

Q8: What are the challenges in accurately quantifying PNMC in complex matrices?

A8: Matrix effects can significantly impact the accuracy and precision of analytical methods [ [] ]. Co-eluting compounds may interfere with detection, leading to inaccurate quantification. Proper method validation, including assessment of matrix effects, is crucial [ [], [] ].

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